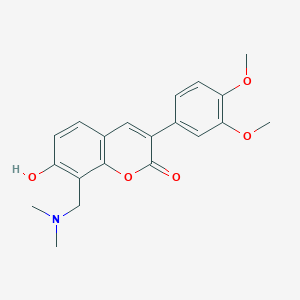

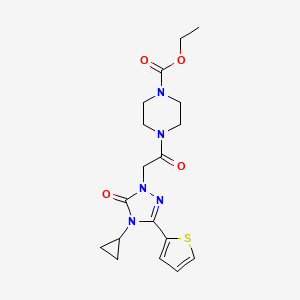

3-(3,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These are aromatic compounds that are often found in plants and have various biological activities .

Molecular Structure Analysis

The compound has several functional groups, including two methoxy groups on the phenyl ring, a dimethylamino group attached to a methyl group, and a hydroxy group on the chromen-2-one core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and hydroxy groups could impact its solubility .Scientific Research Applications

Crystallographic Studies

Crystallographic analysis of chromen-2-one derivatives provides insights into their molecular configurations, intermolecular interactions, and potential applications in material science and drug design. For example, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was studied, revealing the dimeric form and intra-molecular hydrogen bonding, which could influence its reactivity and interaction with biological targets (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Characterization

Research into the synthesis and characterization of chromen-2-one derivatives is significant for developing new materials and pharmaceuticals. The synthesis and properties of 2H-pyrano[3,2-c]coumarin derivatives, including their photochromic and redox behaviors, have been investigated. Such studies are essential for applications in photo-responsive materials and electronic devices (Huang, Kuo, Lin, & Yang, 2007).

Organic Chemistry and Reactions

In organic chemistry, the reactivity of chromen-2-one derivatives under various conditions has been explored, such as in the cyclocondensation reactions of α-benzopyrone derivatives, highlighting their potential in synthesizing novel compounds with significant biological activities (El‐Shaaer, Ibrahim, Abdel-Monem, & Ibrahim, 2012).

Potential Biological Applications

While focusing on non-drug-related aspects, it's worth noting that the structural motifs of chromen-2-one derivatives are often explored for their biological relevance. The synthesis and biological screening of various derivatives, for instance, have provided insights into their cytotoxic and bactericidal properties, which could be leveraged in developing new antimicrobial agents (Khan et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)7-5-13-9-14(20(23)26-19(13)15)12-6-8-17(24-3)18(10-12)25-4/h5-10,22H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXTZBYQGIXQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2996035.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996036.png)

![Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2996039.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)

![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)